molecular formula C20H21ClN2O5S B11233695 N-(1,3-benzodioxol-5-yl)-1-[(4-chlorobenzyl)sulfonyl]piperidine-3-carboxamide

N-(1,3-benzodioxol-5-yl)-1-[(4-chlorobenzyl)sulfonyl]piperidine-3-carboxamide

Cat. No.: B11233695
M. Wt: 436.9 g/mol
InChI Key: PXABNUDAIKRZRJ-UHFFFAOYSA-N
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Description

N-(2H-1,3-BENZODIOXOL-5-YL)-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE is a complex organic compound that features a benzodioxole ring, a chlorophenyl group, and a piperidine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2H-1,3-BENZODIOXOL-5-YL)-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Benzodioxole Ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

    Introduction of the Chlorophenyl Group: This step might involve a Friedel-Crafts alkylation or acylation reaction.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction or reductive amination.

    Coupling Reactions: The final step often involves coupling the benzodioxole and chlorophenyl intermediates with the piperidine carboxamide under suitable conditions, such as using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods for such compounds typically involve optimizing the reaction conditions to maximize yield and purity. This might include:

    Catalysis: Using catalysts to enhance reaction rates.

    Solvent Selection: Choosing appropriate solvents to dissolve reactants and control reaction kinetics.

    Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to favor the desired reactions.

Chemical Reactions Analysis

Types of Reactions

N-(2H-1,3-BENZODIOXOL-5-YL)-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions might involve hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly on the benzodioxole or chlorophenyl rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, palladium on carbon.

    Coupling Reagents: EDCI, DCC.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(2H-1,3-BENZODIOXOL-5-YL)-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These might include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate signaling pathways.

    DNA/RNA: Intercalation or binding to nucleic acids, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(2H-1,3-BENZODIOXOL-5-YL)-1-[(4-METHYLPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE
  • N-(2H-1,3-BENZODIOXOL-5-YL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE

Uniqueness

The uniqueness of N-(2H-1,3-BENZODIOXOL-5-YL)-1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-3-CARBOXAMIDE lies in its specific structural features, such as the presence of the chlorophenyl group, which might confer distinct biological activities or chemical reactivity compared to its analogs.

Properties

Molecular Formula

C20H21ClN2O5S

Molecular Weight

436.9 g/mol

IUPAC Name

N-(1,3-benzodioxol-5-yl)-1-[(4-chlorophenyl)methylsulfonyl]piperidine-3-carboxamide

InChI

InChI=1S/C20H21ClN2O5S/c21-16-5-3-14(4-6-16)12-29(25,26)23-9-1-2-15(11-23)20(24)22-17-7-8-18-19(10-17)28-13-27-18/h3-8,10,15H,1-2,9,11-13H2,(H,22,24)

InChI Key

PXABNUDAIKRZRJ-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)S(=O)(=O)CC2=CC=C(C=C2)Cl)C(=O)NC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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